(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one
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Overview
Description
(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one is a chiral compound with a unique structure that includes a methylsulfanyl group and a phenyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to guide the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Hydroxycyclohexane derivative
Substitution: Nitrated or halogenated phenyl derivatives
Scientific Research Applications
(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various conditions, including pain and anxiety disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly those requiring specific stereochemistry.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,6R)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one
- (2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-ol
- (2S,6S)-2-(Methylsulfanyl)-6-(4-methylphenyl)cyclohexan-1-one
Uniqueness
(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
61836-11-1 |
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Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
(2S,6S)-2-methylsulfanyl-6-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
ASUSYEWTGRMRAT-RYUDHWBXSA-N |
Isomeric SMILES |
CS[C@H]1CCC[C@H](C1=O)C2=CC=CC=C2 |
Canonical SMILES |
CSC1CCCC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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